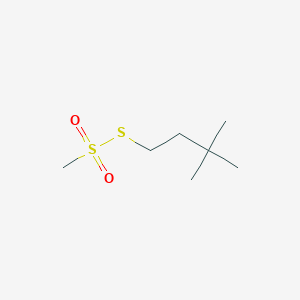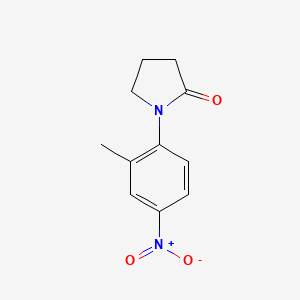
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable cyclohexanol derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Cyclohexanol Derivative Preparation: The cyclohexanol moiety can be synthesized through hydrogenation of cyclohexanone or by reduction of cyclohexene oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanone.
Reduction: Formation of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and lipophilicity.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyloxy group may contribute to the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(Methoxy)-1-(trifluoromethyl)cyclohexanol: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)-1-(difluoromethyl)cyclohexanol: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol is unique due to the combination of its benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s metabolic stability and pharmacokinetic properties, while the benzyloxy group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H17F3O2 |
|---|---|
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
4-phenylmethoxy-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17F3O2/c15-14(16,17)13(18)8-6-12(7-9-13)19-10-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 |
Clé InChI |
INFCKRZUOMXFNY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1OCC2=CC=CC=C2)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


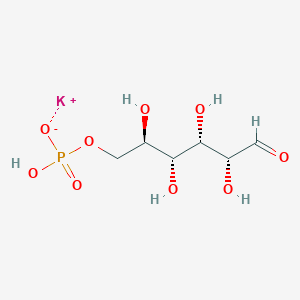
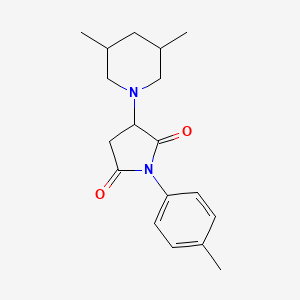
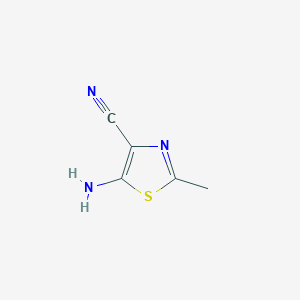

![Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B15338255.png)
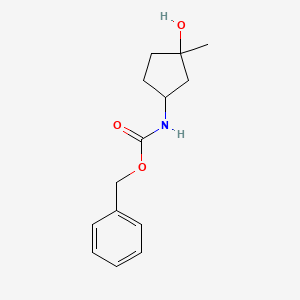
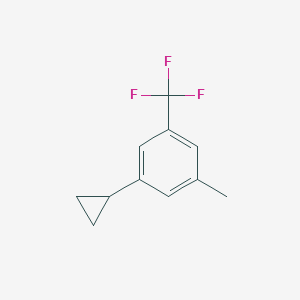
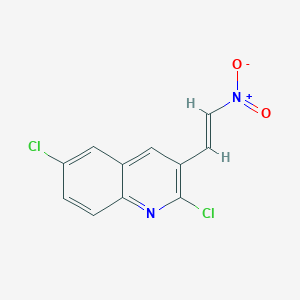

![5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B15338301.png)
![2-Boc-2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B15338305.png)
